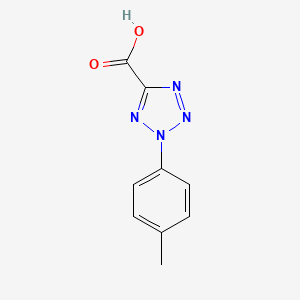

2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid

Descripción

2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the tetrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Propiedades

IUPAC Name |

2-(4-methylphenyl)tetrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-2-4-7(5-3-6)13-11-8(9(14)15)10-12-13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQMJQNEJAWCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The carboxylic acid group can be introduced by subsequent hydrolysis of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.

Reduction: 4-Methylbenzyl alcohol or 4-methylbenzaldehyde.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit antimicrobial properties. 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid has been studied for its potential as an antimicrobial agent against various pathogens. Studies show that modifications in the tetrazole ring can enhance its efficacy against resistant strains of bacteria and fungi .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the tetrazole moiety is believed to play a crucial role in enhancing the bioactivity of certain anticancer agents .

3. Drug Development

As a building block in medicinal chemistry, this compound serves as a precursor for synthesizing more complex pharmaceuticals. Its functional groups allow for further chemical modifications leading to the development of novel therapeutic agents targeting various diseases .

Agricultural Applications

1. Herbicides and Pesticides

The unique structure of 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid lends itself to applications in agrochemicals. Research has shown that derivatives of this compound can act as herbicides or pesticides by interfering with specific biochemical pathways in plants or pests.

2. Plant Growth Regulators

Studies have indicated that tetrazole compounds can influence plant growth and development by acting as growth regulators. They may promote root development or enhance resistance to environmental stressors, thus improving crop yields .

Material Science Applications

1. Coordination Chemistry

The ability of 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid to form coordination complexes with metals has been explored in material science. These complexes can exhibit interesting electronic and magnetic properties, making them suitable for applications in sensors and catalysis .

2. Polymer Chemistry

In polymer science, this compound can be utilized in the synthesis of novel polymers with specific functionalities. Its reactive carboxylic acid group allows for copolymerization with other monomers to create materials with tailored properties for specific applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-Phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

2-(4-Chlorophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.

2-(4-Methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: The presence of a methoxy group can alter its electronic properties and reactivity.

Uniqueness: The presence of the 4-methylphenyl group in 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds

Actividad Biológica

2-(4-Methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid (MTCA), with the CAS number 65251-30-1, belongs to the tetrazole family of compounds, characterized by their five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : C9H8N4O2

- Molecular Weight : 204.19 g/mol

- Structure : The compound features a 4-methylphenyl group attached to the tetrazole ring and a carboxylic acid group.

Antimicrobial Activity

Research indicates that MTCA exhibits significant antimicrobial properties. A study showed that derivatives of tetrazoles can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Activity

MTCA has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | MTCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

Antioxidant Activity

The antioxidant capacity of MTCA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that MTCA effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 35 |

| ABTS | 28 |

Structure-Activity Relationship (SAR)

The biological activity of MTCA can be attributed to its unique structure. The presence of the methyl group on the phenyl ring enhances electron donation, which is crucial for biological interactions. Comparative studies with similar compounds reveal that modifications to this structure significantly affect activity levels.

| Compound | Activity Level |

|---|---|

| 2-(Phenyl)-2H-tetrazole-5-carboxylic acid | Low |

| 2-(4-Chlorophenyl)-2H-tetrazole-5-carboxylic acid | Moderate |

| MTCA (2-(4-Methylphenyl)-2H-tetrazole-5-carboxylic acid) | High |

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated that MTCA derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Inflammation Model : In a murine model of inflammation, MTCA significantly reduced paw edema when administered intraperitoneally, indicating its potential as an anti-inflammatory agent .

- Oxidative Stress Protection : Research highlighted MTCA's role in protecting neuronal cells from oxidative damage in vitro, suggesting implications for neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions (e.g., NaOH or KOH), yields carboxylic acid derivatives. A specific protocol involves reacting intermediates in dichloromethane (DCM) with pyridine as a base, followed by purification via flash silica chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment and quantification of intermediates (e.g., ethyl ester derivatives) .

- FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography : Structural validation using programs like SHELXL for refinement .

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and aromatic proton environments .

Q. What solvents are suitable for solubility studies of this compound?

- Methodological Answer : Based on synthesis protocols, the compound shows moderate solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) and poor solubility in water. Solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate the carboxylic acid group) .

Advanced Research Questions

Q. How can researchers optimize cyclocondensation reactions for higher yields?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions .

- Purification : Employing gradient elution in chromatography (e.g., 10–50% EtOAc/hexane) to isolate pure products .

Q. How to resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : Discrepancies in electron density maps or refinement parameters can be addressed by:

- Cross-validation : Using SHELXD for experimental phasing and SHELXL for refinement, ensuring R-factor convergence below 5% .

- Twinned data analysis : Applying Hooft/Y parameter tests in SHELXL to identify and correct for crystal twinning .

Q. What computational methods are suitable for modeling this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict reaction pathways, such as tautomerization of the tetrazole ring or acid-base equilibria. Molecular docking studies (e.g., AutoDock Vina) may assess binding affinities to biological targets .

Q. How to assess stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor spectral changes using FTIR or UV spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.